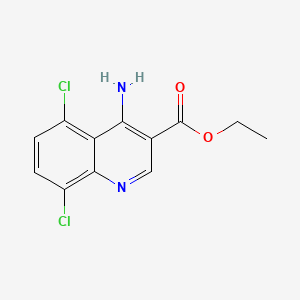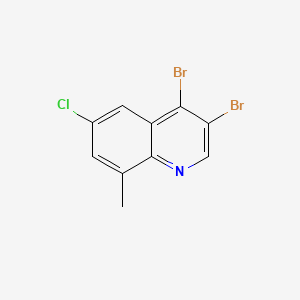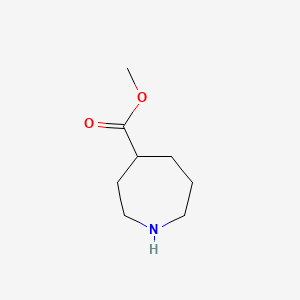
Methyl azepane-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl azepane-4-carboxylate” is a chemical compound with the molecular formula C8H16ClNO2 . It is also known as “Methyl 4-azepanecarboxylate hydrochloride” and has a molecular weight of 193.67 g/mol .
Synthesis Analysis
The synthesis of non-fused N-aryl azepane derivatives, which includes “Methyl azepane-4-carboxylate”, has been described in the literature . These reactions are Pd/LA-catalyzed and proceed smoothly under extremely mild conditions with ample reaction scope and CO2 as the byproduct . The resulting products can be easily converted into a range of highly functionalized azepanes .Molecular Structure Analysis
The molecular structure of “Methyl azepane-4-carboxylate” is represented by the formula C8H16ClNO2 . The exact mass of the molecule is 193.08700 .Chemical Reactions Analysis
“Methyl azepane-4-carboxylate” is likely to undergo reactions similar to other carboxylic acids. For instance, carboxylic acids react with bases to form ionic salts . In the case of alkali metal hydroxides and simple amines (or ammonia), the resulting salts have pronounced ionic character and are usually soluble in water .Physical And Chemical Properties Analysis
“Methyl azepane-4-carboxylate” has a molecular weight of 193.67100 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not explicitly mentioned in the retrieved sources .Wissenschaftliche Forschungsanwendungen
1. Structural Chemistry and Hydrogen-bonded Assembly
Methyl azepane-4-carboxylate derivatives have been explored for their unique structural properties. The study of benzazepine derivatives, including those related to methyl azepane-4-carboxylate, reveals intricate hydrogen-bonded assemblies spanning zero to three dimensions. These compounds exhibit various crystallization behaviors and molecular interactions, contributing valuable insights into the design of molecular frameworks with specific structural characteristics (Guerrero et al., 2014).
2. Crystallography and Molecular Conformation
The crystallographic analysis of methyl azepane-4-carboxylate derivatives provides in-depth understanding of molecular conformations. Research into the crystal structure of specific derivatives demonstrates the complex conformations of the molecule, involving various ring structures and their interactions. These studies are instrumental in unraveling the geometric and electronic properties of these compounds, aiding in the development of materials and pharmaceuticals with tailored properties (Toze et al., 2015).
3. Synthesis and Chemical Reactivity
The synthetic routes and chemical reactivity of methyl azepane-4-carboxylate derivatives are pivotal in their application across various fields, including pharmaceuticals and materials science. Research into the synthesis of these compounds, including enantioselective routes and decarboxylative cyclization, provides a foundation for the production of complex molecules with high precision and efficiency. These synthetic strategies enable the creation of compounds with specific functionalities, crucial for their use in drug development and material fabrication (Vaid et al., 2014), (Shintani et al., 2009).
4. Pharmaceutical Significance
Methyl azepane-4-carboxylate derivatives hold significant promise in the pharmaceutical industry. These compounds are part of the azepane-based motifs, which exhibit a broad spectrum of pharmacological properties. The structural diversity of these derivatives makes them potent candidates for the discovery of new therapeutic agents. The quest for less toxic, cost-effective, and highly active azepane-containing analogs is a focal point in medicinal chemistry, highlighting the importance of these compounds in addressing a variety of diseases (Zha et al., 2019).
Eigenschaften
IUPAC Name |
methyl azepane-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-11-8(10)7-3-2-5-9-6-4-7/h7,9H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCUJOACQSXTBK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl azepane-4-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

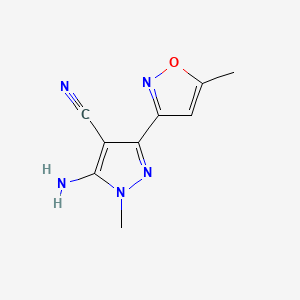
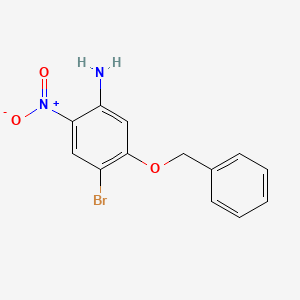
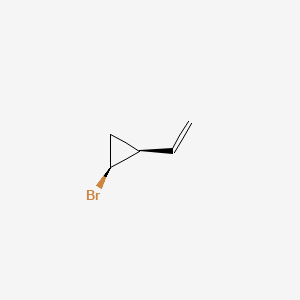
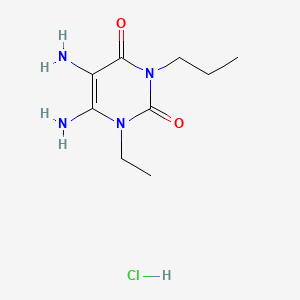
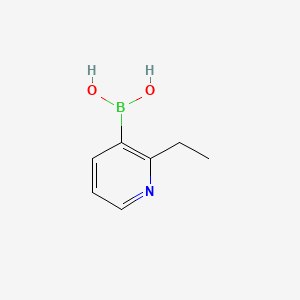
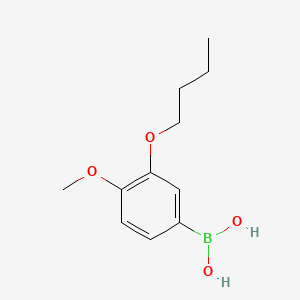
![7-Boc-2-(methylthio)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B578011.png)
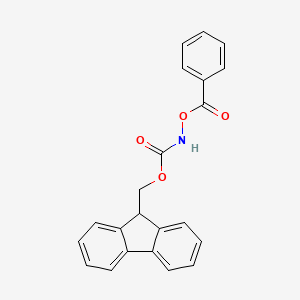
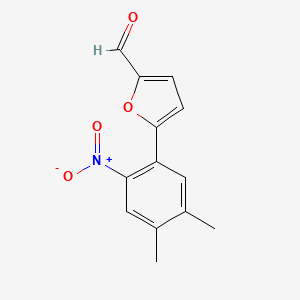
![6-Chloro-3-iodoimidazo[1,2-A]pyrazine](/img/structure/B578016.png)

